molecular formula C13H14O2 B13923529 3,5-Dicyclopropylbenzoic acid

3,5-Dicyclopropylbenzoic acid

Cat. No.: B13923529
M. Wt: 202.25 g/mol
InChI Key: LCIRPHOZLHVGCS-UHFFFAOYSA-N
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Description

3,5-Dicyclopropylbenzoic acid is an organic compound characterized by the presence of two cyclopropyl groups attached to the benzene ring at the 3 and 5 positions, and a carboxylic acid group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyclopropylbenzoic acid typically involves the cyclopropanation of a suitable benzoic acid derivative. One common method is the reaction of 3,5-dibromobenzoic acid with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The cyclopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of 3,5-dicyclopropylbenzaldehyde or 3,5-dicyclopropylbenzophenone.

    Reduction: Formation of 3,5-dicyclopropylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dicyclopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dicyclopropylbenzoic acid involves its interaction with specific molecular targets. The cyclopropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyclopropyl groups.

    3,5-Dinitrobenzoic acid: Contains nitro groups instead of cyclopropyl groups.

    3,5-Diaminobenzoic acid: Contains amino groups instead of cyclopropyl groups.

Uniqueness: 3,5-Dicyclopropylbenzoic acid is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3,5-dicyclopropylbenzoic acid

InChI

InChI=1S/C13H14O2/c14-13(15)12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2,(H,14,15)

InChI Key

LCIRPHOZLHVGCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C(=O)O)C3CC3

Origin of Product

United States

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